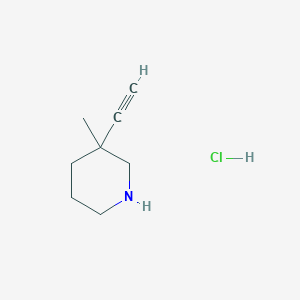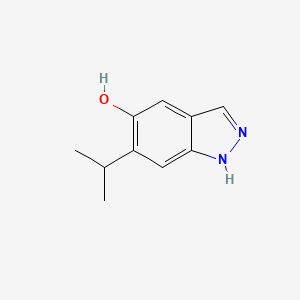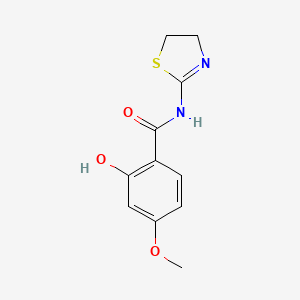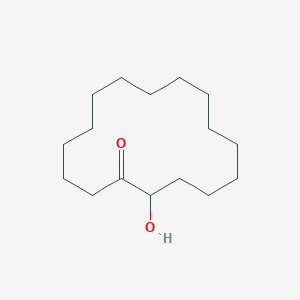![molecular formula C12H8N2OS B8603345 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8603345.png)
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one
描述
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a unique fusion of pyridine and thienopyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromopyridine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization using a palladium catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
作用机制
The mechanism of action of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3-(Pyridin-2-yl)thieno[3,2-c]pyridin-4(5H)-one
- 3-(Pyridin-3-yl)thieno[3,2-c]pyridin-4(5H)-one
- 3-(Pyridin-5-yl)thieno[3,2-c]pyridin-4(5H)-one
Uniqueness
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall stability .
属性
分子式 |
C12H8N2OS |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(8-1-4-13-5-2-8)7-16-10(11)3-6-14-12/h1-7H,(H,14,15) |
InChI 键 |
FOALLKIGDPDYKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2=C1SC=C2C3=CC=NC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
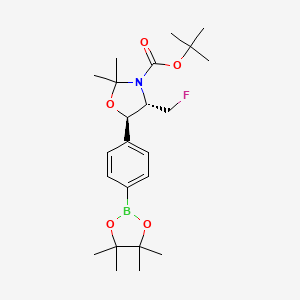
![2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B8603279.png)

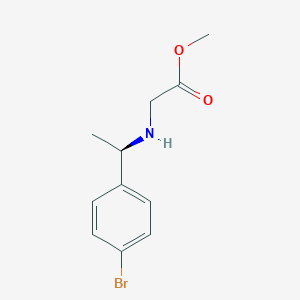

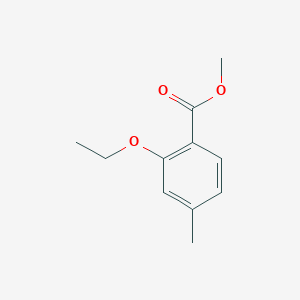
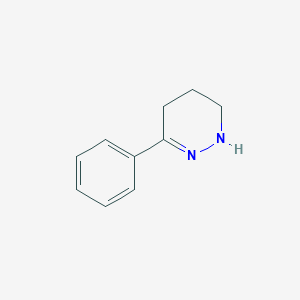
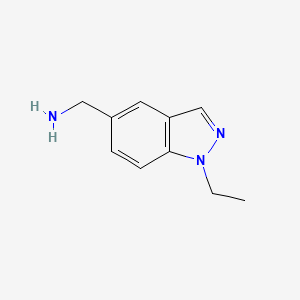
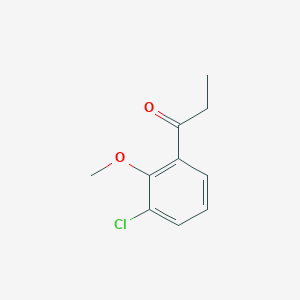
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-fluoro-6-methoxybenzonitrile](/img/structure/B8603329.png)
